N-{1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-oxopropan-2-yl}-N-(4-ethoxyphenyl)methanesulfonamide
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Overview
Description
N-{1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-oxopropan-2-yl}-N-(4-ethoxyphenyl)methanesulfonamide is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-oxopropan-2-yl}-N-(4-ethoxyphenyl)methanesulfonamide involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The key steps are as follows:
Cyclization Reaction: The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.
Deprotection: Deprotection of the protected piperazines with PhSH followed by selective intramolecular cyclization reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-oxopropan-2-yl}-N-(4-ethoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-oxopropan-2-yl}-N-(4-ethoxyphenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including neuroprotective effects.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of ion channels.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-oxopropan-2-yl}-N-(4-ethoxyphenyl)methanesulfonamide involves the activation of specific ion channels. It selectively activates DAG-activated TRPC3/TRPC6/TRPC7 channels, which are cation channels mainly permeable to calcium ions . This activation leads to various cellular responses, including neurite growth and neuroprotection in cultured neurons .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide .
- 4-(2,3-Dimethylphenyl)-N-(2-ethoxyphenyl)-1-piperazineacetamide .
Uniqueness
N-{1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-oxopropan-2-yl}-N-(4-ethoxyphenyl)methanesulfonamide is unique due to its specific activation of TRPC channels and its potential neuroprotective effects. This distinguishes it from other piperazine derivatives that may not exhibit the same level of specificity or biological activity.
Properties
Molecular Formula |
C24H33N3O4S |
---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
N-[1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-oxopropan-2-yl]-N-(4-ethoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C24H33N3O4S/c1-6-31-22-12-10-21(11-13-22)27(32(5,29)30)20(4)24(28)26-16-14-25(15-17-26)23-9-7-8-18(2)19(23)3/h7-13,20H,6,14-17H2,1-5H3 |
InChI Key |
KHJLHIQLPGLSQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C(C)C(=O)N2CCN(CC2)C3=CC=CC(=C3C)C)S(=O)(=O)C |
Origin of Product |
United States |
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